molecular formula C14H13NO2 B12073778 6-(4-Methylbenzyl)nicotinic acid

6-(4-Methylbenzyl)nicotinic acid

Cat. No.: B12073778
M. Wt: 227.26 g/mol
InChI Key: NPMAFKWEBSPPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylbenzyl)nicotinic Acid is a novel nicotinic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. As a heterocyclic compound featuring both a pyridine and a benzene ring, it serves as a valuable scaffold for the design and synthesis of new bioactive molecules. Nicotinic acid, the core structural motif of this compound, is a well-known vitamer of Vitamin B3 and a precursor to essential coenzymes NAD and NADP, which play critical roles in cellular metabolism and DNA repair . Furthermore, nicotinic acid derivatives are extensively investigated for their diverse pharmacological potential. Recent research highlights the promise of nicotinic acid-based compounds as potential anti-inflammatory agents. Structural modifications of the nicotinic acid core, such as the incorporation of various substituents, are pursued to develop new candidates with enhanced efficacy and improved safety profiles, particularly aiming to reduce gastrointestinal adverse effects associated with traditional anti-inflammatory drugs . The specific structure of this compound, which combines the nicotinate group with a lipophilic benzyl moiety, makes it a promising intermediate for constructing more complex molecules targeting enzymes like cyclooxygenase-2 (COX-2) or for lipid-modification studies . This compound is intended for research and development purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. Note: Specific data on applications, mechanism of action, and biological activity for this exact compound are not currently available in the public domain. The information provided describes the research potential of its structural class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

NPMAFKWEBSPPME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Strategies for 6 4 Methylbenzyl Nicotinic Acid and Its Analogs

Precursor Synthesis Methodologies

The foundation for the synthesis of 6-(4-methylbenzyl)nicotinic acid lies in the preparation of suitably substituted nicotinic acid precursors. A common and versatile precursor is 6-chloronicotinic acid . chemicalbook.cominnospk.com This intermediate can be synthesized through various routes. One method involves the oxidation of 2-chloro-5-methylpyridine (B98176). chemicalbook.comgoogle.com In a typical procedure, 2-chloro-5-methylpyridine is treated with an oxidizing agent in a suitable solvent. For instance, using oxygen in the presence of a cobalt acetate (B1210297) catalyst in chlorobenzene (B131634) at elevated temperatures can yield 6-chloronicotinic acid. chemicalbook.comgoogle.com

Another important precursor is 6-hydroxynicotinic acid . orgsyn.org This compound can be prepared through several methods, including the hydrolysis of 6-chloronicotinic acid or from methyl coumalate. orgsyn.org The synthesis from methyl coumalate involves its reaction with concentrated ammonium (B1175870) hydroxide. orgsyn.org

For the synthesis of more complex analogs, substituted nicotinic acid hydrazides are valuable precursors. These can be prepared from the corresponding nicotinic acids. The acid is first converted to an acid chloride, typically using thionyl chloride or phosphorus pentachloride, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the nicotinic acid hydrazide. nih.govum.edu.my For example, 2-methyl-6-arylnicotinates can be synthesized through a one-pot, three-component reaction of enaminones, ethyl acetoacetate, and ammonium acetate, followed by hydrazinolysis to yield the corresponding nicotinic acid hydrazides. nih.gov

The following table summarizes some key precursors and their synthesis methods:

PrecursorStarting Material(s)Reagents and ConditionsReference(s)
6-Chloronicotinic acid2-Chloro-5-methylpyridineOxygen, Cobalt acetate, Chlorobenzene, 80°C chemicalbook.comgoogle.com
6-Hydroxynicotinic acidMethyl coumalateConcentrated ammonium hydroxide orgsyn.org
Nicotinic acid hydrazideNicotinic acid1. Thionyl chloride or PCl52. Hydrazine hydrate nih.govum.edu.my
6-Aryl-2-methylnicotinohydrazidesEnaminones, Ethyl acetoacetate, Ammonium acetate1. Reflux in acetic acid2. Hydrazine hydrate nih.gov

Methods for Introducing the 4-Methylbenzyl Moiety at the 6-Position

A crucial step in the synthesis of this compound is the introduction of the 4-methylbenzyl group at the 6-position of the pyridine (B92270) ring. This is typically achieved through cross-coupling reactions, with the Suzuki coupling being a prominent method. nih.gov

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. In this context, 6-halonicotinic acid derivatives, such as 6-chloronicotinic acid esters, serve as the electrophilic partner. The organoboron partner would be 4-methylbenzylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Another approach involves the cross-coupling of benzylammonium salts with arylboronic acids, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex. nih.gov This method offers an alternative to using benzyl (B1604629) halides.

The table below outlines a general scheme for the Suzuki coupling to introduce the 4-methylbenzyl group:

ElectrophileNucleophileCatalystBaseProductReference(s)
6-Chloronicotinic acid ester4-Methylbenzylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃, Na₂CO₃)This compound ester nih.govnih.govpolyu.edu.hk

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, base, temperature, and reaction time.

For the synthesis of precursors like 6-chloronicotinic acid from 2-chloro-5-methylpyridine, the reaction temperature and the flow rate of oxygen are important variables to control. chemicalbook.comgoogle.com In one patented method, the reaction is carried out at 80°C with an oxygen flow rate of 0.4 L/min for 4 hours. chemicalbook.com

In the synthesis of nicotinic acid itself, enzymatic approaches have been explored to improve yields and environmental friendliness. For instance, the use of nitrilase from Gordonia terrae for the conversion of 3-cyanopyridine (B1664610) to nicotinic acid has been optimized. nih.govfrontiersin.org Fed-batch reactions and the use of mutant enzymes have shown to significantly increase the product yield. nih.govfrontiersin.org

For derivatization reactions like esterification, the choice of catalyst and reaction conditions plays a significant role. While traditional methods using sulfuric acid in excess alcohol can provide good yields, they often require difficult workup procedures. google.com Alternative methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) have been employed, though they can also present challenges in purification and reagent toxicity. google.com The use of solid acid catalysts like MoO₃/SiO₂ is another approach to facilitate esterification under milder conditions. orientjchem.org

The following table provides examples of optimized reaction conditions for different synthetic steps:

ReactionReactantsCatalyst/ReagentsConditionsYieldReference(s)
Oxidation2-Chloro-5-methylpyridineCobalt acetate80°C, O₂ flow 0.4L/min, 4hHigh chemicalbook.comgoogle.com
Enzymatic Hydrolysis3-CyanopyridineGordonia terrae nitrilase40°C, pH 8.0, fed-batch~100% conversion nih.govfrontiersin.org
Esterification6-Chloronicotinic acid, Ethanol (B145695)Sulfuric acidReflux89% google.com
EsterificationNicotinic acid, MethanolMoO₃/SiO₂Reflux~79% orientjchem.org

Derivatization of this compound

The carboxylic acid group of this compound provides a versatile handle for further derivatization, leading to a wide range of analogs with potentially enhanced or modified biological activities. Common derivatization strategies include esterification, amide and hydrazide formation, and the construction of heterocyclic rings.

Esterification Approaches

Esterification of the carboxylic acid group is a common modification. This can be achieved through several methods. The classical Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com For example, ethyl 6-chloronicotinate can be prepared from 6-chloronicotinic acid and ethanol using sulfuric acid. google.com

Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions. google.com Another method involves the use of orthoacetates, such as triethylorthoacetate, for the esterification of halonicotinic acids. google.com

Amide and Hydrazide Formation Techniques

The formation of amides and hydrazides represents another important class of derivatives. Amides are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Hydrazides are similarly prepared by reacting the acid chloride or an ester derivative with hydrazine hydrate. nih.govum.edu.mypharmascholars.comnih.gov These nicotinic acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and Schiff bases. pharmascholars.comresearchgate.net For instance, nicotinic acid hydrazide can be condensed with various aldehydes to form Schiff bases. um.edu.mypharmascholars.com

Heterocyclic Ring Annulation Strategies (e.g., Thiazolidinone Derivatives)

The hydrazide derivatives of this compound serve as excellent starting materials for the synthesis of various heterocyclic systems. A notable example is the formation of 4-thiazolidinone (B1220212) derivatives. um.edu.mynih.govnih.govnih.gov

The general strategy involves the condensation of the nicotinic acid hydrazide with an aldehyde to form a Schiff base (hydrazone). um.edu.mynih.gov This intermediate is then cyclized with thioglycolic acid in the presence of a catalyst, such as anhydrous zinc chloride, to yield the 4-thiazolidinone ring. um.edu.mynih.gov The reaction is often carried out in a solvent like dioxane or ethanol under reflux conditions. um.edu.mynih.gov The resulting thiazolidinone derivatives possess a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.

The following table summarizes the synthesis of various derivatives:

Derivative TypeStarting MaterialKey ReagentsProductReference(s)
EsterThis compoundAlcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC)6-(4-Methylbenzyl)nicotinate ester um.edu.mynih.govacs.org
AmideThis compound1. SOCl₂ or (COCl)₂2. Amine6-(4-Methylbenzyl)nicotinamide um.edu.mypharmascholars.comnih.govnih.gov
HydrazideThis compound ester or acid chlorideHydrazine hydrate6-(4-Methylbenzyl)nicotinohydrazide chemicalbook.comum.edu.mypharmascholars.comnih.govnih.gov
Thiazolidinone6-(4-Methylbenzyl)nicotinohydrazoneThioglycolic acid, ZnCl₂2-(6-(4-Methylbenzyl)pyridin-3-yl)-3-amino-4-thiazolidinone derivative nih.govum.edu.mypharmascholars.comnih.gov

Pharmacological and Biological Activity Profiling of 6 4 Methylbenzyl Nicotinic Acid and Its Analogs

Enzyme Inhibition Studies

Inhibition of Diacylglycerol Acyltransferase (DGAT) Activity

Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in triglyceride synthesis. Research into the effects of nicotinic acid, the parent compound of 6-(4-Methylbenzyl)nicotinic acid, has revealed direct inhibitory action on this enzyme.

Studies using HepG2 cells have shown that niacin directly and noncompetitively inhibits DGAT2, but not DGAT1. nih.govnih.gov This inhibition leads to a reduction in triglyceride synthesis and the secretion of hepatic atherogenic lipoproteins. nih.gov The inhibitory effect of niacin on DGAT activity was found to be dose-dependent, with a reported IC₅₀ of 0.1 mM. nih.govresearchgate.net Enzyme kinetic studies have confirmed a noncompetitive type of inhibition, where niacin decreases the apparent Vmax of the enzyme without affecting the apparent Km. nih.govnih.gov This selective inhibition of DGAT2 is considered a significant part of niacin's lipid-regulating mechanism. nih.govnih.gov

While these findings establish the activity of the core nicotinic acid structure, no specific research data on the DGAT inhibitory activity of the this compound analog was identified in the reviewed literature.

Modulation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Activity

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. acs.orgnih.gov This pathway is vital for maintaining cellular NAD+ levels, which are crucial for various cellular processes. nih.govnih.gov While extensive research exists on various NAMPT inhibitors and activators, no information was found regarding the modulatory effects of this compound on NAMPT activity.

Effects on Ornithine Decarboxylase (ODC) Activity

Ornithine decarboxylase (ODC) is the initial and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov Inhibitors of ODC are typically structural analogs of its substrate, ornithine. nih.gov A review of the available scientific literature did not yield any studies or data concerning the effects of this compound or other nicotinic acid derivatives on ODC activity.

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-Amylase, α-Glucosidase)

The inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. researchgate.netmdpi.comnih.gov Research has been conducted on various nicotinic acid derivatives to evaluate their potential as inhibitors of these enzymes.

A recent study focused on modifying the 6-position of the nicotinic acid pyridine (B92270) ring with (thio)ether functionalities, which are structurally analogous to the 6-(4-methylbenzyl) group. nih.gov This research identified several compounds with notable inhibitory activity. Specifically, compounds 8 and 44 from this library demonstrated micromolar inhibition against α-amylase, with compound 44 showing a particularly high level of enzyme inactivation, surpassing that of the control, acarbose. nih.gov Furthermore, compounds 35 and 39 showed inhibitory values against α-glucosidase that were comparable to acarbose. nih.gov Mechanistic studies indicated that these promising analogs act via a noncompetitive inhibition mechanism for both enzymes. nih.gov

Another study on 5-amino-nicotinic acid derivatives also reported significant α-amylase and α-glucosidase inhibitory activities, with some compounds showing potency comparable to acarbose. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) for selected nicotinic acid analogs from the study focusing on substitutions at the 6-position.

Table 1: Inhibitory Activity of Selected Nicotinic Acid Analogs against Carbohydrate-Metabolizing Enzymes

Compound Target Enzyme IC₅₀ (μM)
8 α-Amylase 20.5
44 α-Amylase 58.1
35 α-Glucosidase 32.9
39 α-Glucosidase 26.4
Acarbose (Control) α-Glucosidase N/A

Data sourced from a study on nicotinic acid derivatives with modifications at the 6-position of the pyridine ring. nih.gov

These findings suggest that the nicotinic acid scaffold, particularly when substituted at the 6-position, is a promising template for developing inhibitors of carbohydrate-metabolizing enzymes. However, direct data for this compound is not yet available.

Receptor Binding and Modulation

Interaction with Hydroxycarboxylic Acid Receptors (HCA2/GPR109A)

The Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that is highly expressed in adipocytes and immune cells like macrophages. wikipedia.orgmultispaninc.com It is well-established as the molecular target for niacin. wikipedia.orgnih.govreactome.org Activation of HCA2 by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. guidetopharmacology.org

Niacin is a known agonist of the HCA2 receptor. nih.govnih.govresearchgate.netelsevierpure.com This interaction mediates many of niacin's therapeutic effects, including the inhibition of lipolysis in adipose tissue, as well as its primary side effect, cutaneous flushing. wikipedia.orgnih.gov The receptor is also activated by the endogenous ketone body β-hydroxybutyrate. wikipedia.org Structural biology studies, including cryo-electron microscopy, have elucidated the binding modes of niacin and other potent agonists like MK-6892 within the receptor, revealing key interactions with residues in the binding pocket that are essential for receptor activation and G-protein signaling. nih.gov

The activation of HCA2 has been shown to exert anti-inflammatory effects in various tissues, including the colon and in pancreatic β-cells, often through the modulation of inflammatory signaling pathways like NF-κB and Akt/mTOR. nih.govresearchgate.netnih.gov While the interaction of the parent compound, nicotinic acid (niacin), with the HCA2 receptor is well-documented, the search of scientific literature did not identify specific binding affinity or functional data for this compound at this receptor.

Potential Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for synaptic transmission in the central nervous system. nih.gov The interaction of various ligands with these receptors can lead to either stimulatory (agonist) or inhibitory (antagonist) effects.

While nicotine (B1678760) is the prototypical agonist for these receptors, a vast number of synthetic analogs have been developed to explore their therapeutic potential. mdpi.com These include compounds that act as allosteric modulators, which bind to a site distinct from the acetylcholine binding site to enhance or reduce receptor activity. mdpi.com For instance, methyllycaconitine (B43530) is a potent competitive antagonist for the α7 nAChR subtype. nih.gov The structural similarity of this compound to other nicotinic compounds suggests a potential for interaction with nAChRs; however, specific studies to confirm or characterize this activity have not been reported. The nature of such potential modulation, whether as an agonist, antagonist, or allosteric modulator, would depend on the specific binding interactions of the 4-methylbenzyl substituent with the receptor protein.

Antimicrobial Spectrum (In Vitro Investigations)

Nicotinic acid and its derivatives have demonstrated a wide range of antimicrobial activities in laboratory settings. medcraveonline.comresearchgate.net These compounds have been investigated for their potential to combat various pathogens, including bacteria and fungi. medcraveonline.commedcraveonline.com

Derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazoles, have shown notable antibacterial properties. nih.gov In vitro studies have demonstrated that these analogs can be effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, certain N-nicotinoyl derivatives have shown significant minimum inhibitory concentration (MIC) values against E. coli and S. dysenteriae (Gram-negative), as well as S. aureus and B. subtilis (Gram-positive). researchgate.net

Similarly, nicotinic acid hydrazides have been synthesized and tested against a panel of bacteria, showing particular efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.comnih.gov The antibacterial effect is often dependent on the specific chemical modifications made to the nicotinic acid core. nih.gov For instance, some nicotinic acid-derived acylhydrazones exhibited promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Nicotinic Acid Analogs

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Acylhydrazone derivative (Compound 13)Staphylococcus epidermidis ATCC 122281.95 nih.gov
Acylhydrazone derivative (Compound 13)Staphylococcus aureus MRSA ATCC 433007.81 nih.gov
1,3,4-Oxadiazoline derivative (Compound 25)Bacillus subtilis ATCC 66337.81 nih.gov
1,3,4-Oxadiazoline derivative (Compound 25)Staphylococcus aureus ATCC 65387.81 nih.gov
N-nicotinoyl-carboxylate (Compound Va)E. coli0.19 researchgate.net
N-nicotinoyl-carboxylate (Compound Vc)S. aureus1.9 researchgate.net

The antifungal potential of nicotinic acid derivatives has also been explored. researchgate.net Studies have shown that certain analogs possess activity against pathogenic fungi like Candida albicans. medcraveonline.commdpi.com For example, one study found that a specific nicotinoyl derivative was highly effective against C. albicans, a common cause of opportunistic fungal infections. medcraveonline.com Other research into nicotinic acid hydrazides and their subsequent conversion to 1,3,4-oxadiazoles has also demonstrated antifungal activity. nih.govresearchgate.net While nicotinic acid itself is not typically considered a primary target for antifungal drug development, these findings suggest that its chemical scaffold can be a useful starting point for creating new antifungal agents. nih.gov

Nicotinic acid and its amide form, nicotinamide, have a historical connection to the treatment of tuberculosis. nih.gov Research has shown that both compounds have modest direct activity against Mycobacterium tuberculosis in laboratory media. nih.gov The activity of nicotinamide, and the related drug pyrazinamide, against M. tuberculosis is dependent on the bacterial enzyme PncA, which converts the compound into its active form. nih.gov Interestingly, nicotinamide has also been shown to restrict the growth of mycobacteria within macrophages, suggesting a potential host-directed mechanism of action in addition to its direct antimicrobial properties. nih.gov

Anti-inflammatory and Analgesic Properties (Preclinical Models and In Vitro)

The nicotinic acid scaffold is associated with significant anti-inflammatory and pain-relieving effects, as demonstrated in a variety of preclinical and in vitro models. nih.gov

Nicotinic acid has been shown to exert anti-inflammatory effects by modulating the production of key inflammatory signaling molecules. nih.govnih.gov In vitro studies using human monocytes have demonstrated that nicotinic acid can reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) following stimulation by bacterial components. nih.govnih.gov This effect is largely mediated through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.gov Activation of this receptor by nicotinic acid leads to a downstream signaling cascade that inhibits the NF-κB pathway, a central regulator of inflammatory gene expression. nih.govnih.gov

Furthermore, various synthetic derivatives of nicotinic acid have been developed and tested for their anti-inflammatory potential, with some showing potent inhibition of enzymes like cyclooxygenase-2 (COX-2), which is a key target for many anti-inflammatory drugs. nih.gov

In preclinical animal models, nicotinic acid has demonstrated the ability to reduce inflammatory responses, such as carrageenan-induced paw edema. nih.gov This anti-inflammatory activity is complemented by analgesic effects observed in models of inflammatory pain. nih.gov

Table 2: Effect of Nicotinic Acid (NA) on Inflammatory Mediator Release from Human Monocytes

Inflammatory StimulusMediatorInhibition by NAReference
LPS (TLR4 Agonist)TNF-α49.2% ± 4.5% nih.govnih.gov
LPS (TLR4 Agonist)Interleukin-6 (IL-6)56.2% ± 2.8% nih.govnih.gov
Heat-killed Listeria (TLR2 Agonist)TNF-α48.6% ± 7.1% nih.govnih.gov
Heat-killed Listeria (TLR2 Agonist)Interleukin-6 (IL-6)60.9% ± 1.6% nih.govnih.gov

Evaluation in Pain Models

The analgesic potential of nicotinic acid analogs has been explored in various pain models. Notably, certain 6-substituted hypaphorine (B1674125) analogs, which share a structural relationship with nicotinic acid derivatives, have demonstrated anti-inflammatory and analgesic effects. For instance, the methoxy (B1213986) ester of D-6-nitrohypaphorine showed anti-edemic and analgesic properties in a rat model of arthritis. nih.gov Similarly, another analog, 6ID, administered at low doses, was found to decrease carrageenan-induced allodynia and hyperalgesia in rodents, which is consistent with its anti-inflammatory action. nih.gov The mechanism underlying these effects is believed to involve the α7 nicotinic acetylcholine receptor (nAChR), a key player in anti-inflammatory pathways. nih.gov By acting as agonists at this receptor, these compounds can modulate inflammatory responses, thereby reducing pain. nih.gov

A study on analogs of 6-bromohypaphorine revealed that their anti-inflammatory activity, which contributes to their analgesic effects, is linked to their ability to decrease the expression of TLR4 and increase CD86, similar to the action of a selective α7 nAChR agonist. nih.gov This highlights the potential of targeting the α7 nAChR with nicotinic acid analogs for the development of novel anti-inflammatory analgesics.

Antioxidant Potential and Mechanisms

Nicotinic acid (niacin) and its derivatives are recognized for their antioxidant properties, which contribute to their various biological activities. clinmedjournals.org These compounds can act as antioxidants both independently and as components of the glutathione (B108866) redox cycle. clinmedjournals.org The antioxidant capacity of nicotinic acid is linked to its role as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial coenzymes in numerous metabolic and antioxidant reactions. nih.govresearchgate.net

The mechanisms underlying the antioxidant effects of nicotinic acid and its analogs are multifaceted. They are involved in maintaining the cellular redox state by regenerating reduced glutathione (GSH), a major intracellular antioxidant. clinmedjournals.org Specifically, NADPH, derived from niacin, is essential for the activity of glutathione reductase, an enzyme that converts oxidized glutathione (GSSG) back to its reduced form, GSH. clinmedjournals.org This process is vital for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. clinmedjournals.org

Studies on heteroaromatic resveratrol (B1683913) analogs, which share some structural similarities with nicotinic acid derivatives, have shown that the presence of certain functional groups can significantly influence their antioxidant activity. For example, analogs with ortho-hydroxyl and electron-donating methoxy and methyl groups on the phenol (B47542) ring exhibited stronger antioxidant activity. nih.gov Conversely, the presence of halogen atoms on the phenol ring was found to decrease antioxidant potential. nih.gov

Furthermore, research on various polyphenolic compounds has underscored the importance of specific structural features for antioxidant efficacy. For instance, the number and position of hydroxyl groups on the aromatic rings are critical determinants of their radical scavenging ability. mdpi.com

Antifibrotic Activity

Nicotinic acid has demonstrated promising antifibrotic effects in experimental models of liver fibrosis. nih.gov Its mechanism of action in this context is closely linked to its antioxidant properties and its ability to modulate key fibrogenic pathways. nih.govfrontiersin.org

In a model of thioacetamide (B46855) (TAA)-induced liver fibrosis, administration of nicotinic acid was shown to prevent the development of fibrosis. nih.gov This protective effect was associated with a reduction in oxidative stress, as evidenced by the restoration of redox balance (lipid peroxidation and glutathione peroxidase levels). nih.gov Furthermore, nicotinic acid was found to decrease the expression of transforming growth factor-beta (TGF-β), a potent profibrotic cytokine, and its downstream mediator, connective tissue growth factor (CTGF). nih.gov By downregulating these signaling molecules, nicotinic acid helps to prevent the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. nih.gov

The antifibrotic activity of nicotinic acid is also attributed to its ability to inhibit the expression of α-smooth muscle actin (α-SMA), a marker of HSC activation. nih.gov Additionally, it has been shown to decrease the activity of matrix metalloproteinases 2 and 9, enzymes involved in tissue remodeling during fibrosis. nih.gov

The antifibrotic potential of nicotinic acid is not limited to the liver. Studies on a bleomycin-induced lung fibrosis model in hamsters revealed that both nicotinamide and niacin could attenuate the development of pulmonary fibrosis. elsevierpure.com Histological examination indicated that niacin had more potent antifibrotic effects compared to nicotinamide in this model. elsevierpure.com

The broader context of antifibrotic therapies involves various molecular targets, including the renin-angiotensin-aldosterone system (RAAS), inflammatory modulators, and signaling pathways like TGF-β/Smad. frontiersin.orgfrontiersin.org The ability of nicotinic acid to interfere with these pathways underscores its potential as a therapeutic agent for fibrotic diseases. frontiersin.org

Insecticidal Efficacy

Nicotinic acid and its derivatives have a long history in the development of insecticides, with nicotine itself being one of the oldest known plant-derived insecticidal agents. jocpr.comresearchgate.net The insecticidal activity of these compounds is primarily mediated through their interaction with nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. jst.go.jp

The structure of nicotinic acid derivatives plays a crucial role in their insecticidal potency. Research has shown that modifications to the nicotinic acid molecule can lead to compounds with significantly enhanced activity. For instance, the development of neonicotinoids, such as imidacloprid, which are structurally related to nicotine, resulted in insecticides with thousands of times greater potency than the natural compound. researchgate.net

Studies on various synthesized nicotinic acid derivatives have demonstrated their efficacy against a range of insect pests. For example, certain derivatives have shown promising activity against the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais). jocpr.comresearchgate.netjocpr.com The insecticidal action of these compounds can manifest as both acute contact and stomach poisons, and some exhibit systemic properties within the plant. jocpr.comresearchgate.net

The binding affinity of these compounds to insect nAChRs is a key determinant of their insecticidal activity. jst.go.jpnih.gov Quantitative analysis has shown a direct correlation between the binding activity of nicotinic acid analogs to these receptors and their insecticidal efficacy. nih.gov For example, studies with dinotefuran (B1670701) and its analogs have demonstrated that higher binding activity to housefly head membrane preparations corresponds to greater insecticidal potency. nih.gov

The development of new classes of insecticides acting on nAChRs, such as sulfoximines, butenolides, and mesoionics, highlights the continued importance of this target in pest management. jst.go.jp These novel compounds often show efficacy against pests that have developed resistance to older classes of insecticides. jst.go.jp

Structure Activity Relationship Sar Studies of 6 4 Methylbenzyl Nicotinic Acid and Its Analogs

Impact of Substituents on the Pyridine (B92270) Ring and Carboxylic Acid Moiety

The pyridine ring and the carboxylic acid moiety form the core pharmacophore of 6-(4-Methylbenzyl)nicotinic acid, playing a crucial role in its interaction with the GPR109A receptor.

The carboxylic acid group is a fundamental requirement for the activity of nicotinic acid and its analogs. It is understood to form a critical ionic bond with a positively charged arginine residue (Arg111) in the transmembrane helix 3 (TMH3) of the GPR109A receptor. nih.gov This interaction anchors the ligand in the binding pocket. Consequently, modifications or replacements of the carboxylic acid group generally lead to a significant reduction or complete loss of biological activity. For instance, converting the carboxylic acid to an amide results in an inactive compound. nih.gov

However, the exploration of carboxylic acid bioisosteres—functional groups with similar physicochemical properties—has been an active area of investigation to potentially improve pharmacokinetic profiles while retaining biological activity. nih.govdrughunter.com Some common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles. nih.govdrughunter.com The success of these replacements is highly dependent on their ability to maintain the key interactions within the receptor's binding site.

ModificationGeneral Impact on ActivityRationale
Esterification of Carboxylic AcidDecreased or AbolishedDisrupts the crucial ionic interaction with Arg111 in the GPR109A binding pocket.
Replacement with AmideAbolishedRemoves the acidic proton and the potential for the key ionic bond.
Replacement with TetrazolePotentially RetainedCan act as a bioisostere, mimicking the acidic nature and hydrogen bonding capacity of the carboxylic acid.
Introduction of Electron-Withdrawing Groups on Pyridine RingGenerally DecreasedCan lower the basicity of the pyridine nitrogen, potentially weakening the hydrogen bond with Ser178.
Introduction of Electron-Donating Groups on Pyridine RingVariableMay enhance the basicity of the pyridine nitrogen but can also introduce steric hindrance.

Influence of the 4-Methylbenzyl Group Modifications on Biological Activity

The 6-substituted benzyl (B1604629) group of this compound occupies a hydrophobic pocket within the GPR109A receptor. Modifications to this part of the molecule can significantly impact binding affinity and selectivity. The 4-methyl group, in particular, contributes to the hydrophobic interactions.

Alterations to the 4-methylbenzyl group can either enhance or diminish biological activity. Replacing the methyl group with other substituents, such as halogens or larger alkyl groups, can probe the steric and electronic limits of the hydrophobic pocket.

Modification of 4-Methylbenzyl GroupGeneral Impact on ActivityRationale
Removal of the 4-methyl group (unsubstituted benzyl)Potentially ReducedLess optimal hydrophobic interaction within the binding pocket.
Replacement of methyl with larger alkyl groups (e.g., ethyl, propyl)Potentially ReducedMay introduce steric hindrance within the hydrophobic pocket.
Replacement of methyl with halogens (e.g., F, Cl)VariableCan alter both the steric and electronic properties, with the outcome depending on the specific halogen and its position.
Introduction of polar substituents (e.g., OH, NH2)Generally DecreasedThe binding pocket is predominantly hydrophobic, making polar interactions unfavorable.

Conformational Analysis and Pharmacophore Modeling in SAR

Conformational analysis and pharmacophore modeling are computational tools that provide valuable insights into the SAR of this compound and its analogs. These methods help to understand the three-dimensional arrangement of the molecule required for optimal interaction with the GPR109A receptor.

The conformation of this compound, particularly the relative orientation of the pyridine ring and the benzyl group, is crucial for its biological activity. The molecule must adopt a specific low-energy conformation to fit into the binding pocket of the receptor. Molecular modeling studies suggest that the binding pocket of GPR109A is relatively constrained. nih.gov

Pharmacophore models for GPR109A agonists typically include several key features:

An anionic group (the carboxylate) to interact with Arg111.

A hydrogen bond acceptor (the pyridine nitrogen) to interact with Ser178.

A hydrophobic region to accommodate the benzyl group.

An aromatic ring feature for the pyridine.

These models serve as a template for the design of new analogs with potentially improved activity and selectivity. They help to rationalize the observed SAR and guide the synthesis of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict the potency of new derivatives based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: (e.g., Hammett constants, partial charges) which relate to the electronic properties of the molecule.

Steric: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic: (e.g., logP) which quantify the lipophilicity of the molecule.

A typical QSAR equation for a series of 6-benzylnicotinic acid analogs might take the general form:

log(1/EC50) = c1(descriptor 1) + c2(descriptor 2) + ... + constant

Where EC50 is the concentration of the compound that produces 50% of the maximal response, and c1, c2, etc., are coefficients determined by regression analysis. Such models can highlight the key physicochemical properties that govern the biological activity and can be used to prioritize the synthesis of new compounds. For instance, a positive coefficient for a hydrophobicity descriptor would suggest that increasing the lipophilicity of a particular region of the molecule could lead to higher potency.

Metabolic Fate and Biotransformation Non Human and in Vitro Contexts

Role in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism (Preiss-Handler Pathway)

The Preiss-Handler pathway is a critical salvage pathway for the synthesis of NAD+, utilizing nicotinic acid as a precursor. The pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate phosphoribosyltransferase (NAPRT). There is no available data to suggest that 6-(4-Methylbenzyl)nicotinic acid can serve as a substrate for NAPRT or otherwise participate in or modulate the Preiss-Handler pathway. The steric hindrance and altered electronic properties conferred by the 6-(4-Methylbenzyl) group would likely prevent its recognition and processing by the enzymes of this pathway.

Catabolism and Metabolite Identification in Non-Human Biological Systems

No studies have been published that identify the catabolic products or metabolites of this compound in any non-human biological system or in vitro model. The metabolic fate of this compound remains uninvestigated, and therefore, no metabolites have been identified or characterized.

Advanced Research Methodologies and Theoretical Investigations

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to predict and understand the behavior of 6-(4-Methylbenzyl)nicotinic acid at a molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For derivatives of nicotinic acid, DFT calculations, often employing basis sets like 6-311+G(d,p), are utilized to determine and analyze key properties such as equilibrium geometry and harmonic frequencies. jocpr.comjocpr.com These calculations can establish whether the molecular skeleton is planar or non-planar. jocpr.com

A significant application of DFT is the generation of a Molecular Electrostatic Potential (MESP) surface. The MESP map for related molecules like 6-methylnicotinic acid clearly identifies electron-rich regions, typically colored red, around nitrogen and oxygen atoms, while hydrogen atoms represent electron-poor, blue regions. jocpr.com This information, along with calculations of frontier molecular orbitals (HOMO and LUMO), energy gaps, dipole moments, and polarizability, helps in understanding the molecule's reactivity and potential interaction sites. jocpr.comjocpr.com Although specific DFT studies on this compound are not widely published, the methodologies applied to similar compounds like nicotinic acid and 2-(methylthio)nicotinic acid are directly transferable and essential for predicting its structural and electronic characteristics. sid.irresearchgate.net

Table 1: Key Parameters from DFT Calculations for Nicotinic Acid Derivatives

Calculated PropertySignificanceReference Example
Equilibrium Geometry Predicts the 3D structure and bond lengths/angles.6-methylnicotinic acid jocpr.com
Harmonic Frequencies Correlates with experimental vibrational spectra (IR & Raman).6-methylnicotinic acid jocpr.com
Molecular Electrostatic Potential (MESP) Maps charge distribution to predict sites for electrophilic/nucleophilic attack.6-methylnicotinic acid jocpr.com
Frontier Orbitals (HOMO/LUMO) Determines electronic transition properties and chemical reactivity.Nicotinic acid sid.ir
Dipole Moment & Polarizability Provides insight into the molecule's interaction with electric fields and solvents.6-methylnicotini c acid jocpr.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for predicting the biological targets of a compound and understanding its potential mechanism of action. For instance, molecular docking has been used to study the interaction of nicotinic compounds like nicotine (B1678760) and its metabolites with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

In such studies, the ligand (e.g., this compound) is placed into the binding site of a target protein, and its binding affinity is calculated, often expressed as a docking score in kcal/mol. nih.gov The simulation identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target. nih.gov While specific docking studies for this compound are not prominent in the literature, this methodology is a standard approach to screen for its potential as an inhibitor or agonist for various enzymes and receptors, such as carbonic anhydrase, a target identified for other complex heterocyclic molecules. mdpi.com

Molecular Dynamics Simulations (Potential application)

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to investigate the stability and dynamic behavior of the predicted ligand-receptor complex over time. MD simulations provide a more realistic model of the physiological environment by simulating the movement of atoms and molecules.

Advanced Spectroscopic Characterization Techniques (Beyond Basic Identification)

Beyond simple confirmation of presence, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and analysis of complex molecules like this compound and its metabolites.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

While 1D NMR provides initial structural information, high-resolution and multidimensional NMR techniques are essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex structures. For nicotinic acid and its derivatives, various 2D NMR experiments are routinely performed. bmrb.ioamazonaws.com

2D [¹H,¹H]-TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is invaluable for identifying all protons belonging to the same structural fragment, such as the pyridine (B92270) or benzyl (B1604629) ring of this compound. bmrb.ioamazonaws.com

2D [¹H,¹³C]-HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. hmdb.ca This is crucial for distinguishing between the various aromatic carbons in the molecule.

These high-resolution techniques, often performed on spectrometers operating at high frequencies like 600 MHz or 700 MHz, provide the detailed structural connectivity necessary for the complete characterization of novel or complex nicotinic acid derivatives. amazonaws.comhmdb.cahmdb.ca

Table 2: Advanced NMR Techniques for Structural Elucidation

NMR ExperimentInformation ProvidedApplication to this compound
1D ¹H NMR Provides information on the chemical environment and number of different types of protons.Initial identification of aromatic, methyl, and methylene (B1212753) protons.
1D ¹³C NMR Shows the number of non-equivalent carbon atoms.Identifies all unique carbons in the pyridine and benzyl rings.
2D [¹H,¹H]-TOCSY Identifies coupled protons within the same spin system.Differentiates protons on the pyridine ring from those on the benzyl ring.
2D [¹H,¹³C]-HSQC Correlates protons to the carbons they are directly attached to.Unambiguously assigns each carbon signal to its corresponding proton.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and quantifying a parent drug and its metabolites in biological matrices like plasma and urine. nih.govnih.gov This is critical for understanding the metabolic fate of compounds like this compound.

The methodology involves separating the parent compound from its metabolites using liquid chromatography, followed by ionization (e.g., electrospray ionization - ESI) and detection by a mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the parent and metabolite ions, creating unique fragmentation patterns that serve as fingerprints for positive identification. nih.gov For nicotinic acid (niacin), this approach has been used to identify and quantify several key metabolites, a process essential for understanding its pharmacological and toxicological profile. nih.govresearchgate.net The same methodology would be applied to study the metabolism of this compound, identifying potential metabolic pathways such as oxidation, conjugation, or methylation.

Table 3: Known Metabolites of Nicotinic Acid Identified via Mass Spectrometry

Metabolite NameAcronymMethod of Detection
Nicotinamide (B372718)NAMLC-MS/MS nih.gov
Nicotinuric acidNUALC-MS/MS nih.gov
Nicotinamide-N-oxideLC-MS/MS researchgate.net
N-methylnicotinamideHPLC-MS researchgate.net
1-methyl-2-pyridone-5-carboxamide2PYSFC/MS/MS nih.gov
1-methyl-4-pyridone-5-carboxamide4PYSFC/MS/MS nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For a novel compound such as this compound, this method would provide invaluable information regarding its three-dimensional structure, including bond lengths, bond angles, and conformational details of the 4-methylbenzyl substituent relative to the pyridine ring of the nicotinic acid core. This structural data is fundamental for understanding its physicochemical properties and for computational modeling of its interaction with biological targets.

The process involves crystallizing the purified compound and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be deduced.

While specific crystallographic data for this compound is not publicly available, the analysis of its parent compound, nicotinic acid, provides a reference for the type of information that would be obtained. For instance, studies on nicotinic acid have revealed its crystal structure, offering insights into its solid-state packing and intermolecular interactions. nanomegas.com

Table 1: Illustrative Crystallographic Data for Nicotinic Acid (as a reference)

ParameterValue nanomegas.com
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.19 Å
b = 11.74 Å
c = 7.28 Å
β = 112.45°
Resolution 0.78 Å

This data is for the parent compound, nicotinic acid, and serves as an example of the parameters that would be determined for this compound.

In Vitro Assays for Mechanism of Action Elucidation

Following structural characterization, a series of in vitro assays would be crucial to determine the biological activity and mechanism of action of this compound. These laboratory-based tests are performed outside of a living organism, typically in a controlled environment such as a test tube or petri dish.

Given that the compound is a derivative of nicotinic acid, initial assays would likely focus on targets known to be modulated by its parent compound. Nicotinic acid is known to exert its pharmacological effects, particularly in lipid metabolism, through the activation of the G protein-coupled receptor GPR109A. nih.gov Therefore, a primary step would be to investigate whether this compound also acts on this receptor.

Further in vitro studies could explore downstream effects, such as the inhibition of triglyceride synthesis or the modulation of apolipoprotein B degradation, which are known mechanisms of nicotinic acid. nih.gov These assays provide a foundational understanding of the compound's cellular and molecular effects before any potential in vivo studies.

Table 2: Potential In Vitro Assays for this compound

Assay TypeObjectivePotential Target/Pathway
Receptor Binding Assay To determine if the compound binds to and activates the GPR109A receptor.GPR109A
cAMP Assay To measure the downstream signaling of GPR109A activation, which typically involves the inhibition of cyclic AMP (cAMP) production.Adenylyl cyclase pathway
Lipolysis Assay To assess the compound's ability to inhibit the breakdown of fats in adipocytes, a key effect of nicotinic acid.Hormone-sensitive lipase (B570770) activity
Apolipoprotein B (ApoB) Secretion Assay To investigate the effect on the production and secretion of ApoB-containing lipoproteins from liver cells.Hepatic lipid metabolism
DGAT2 Inhibition Assay To determine if the compound inhibits the enzyme diacylglycerol acyltransferase 2, which is involved in triglyceride synthesis. nih.govTriglyceride synthesis pathway

These assays, taken together, would provide a comprehensive in vitro profile of this compound, elucidating its primary molecular target and its effects on key cellular pathways. This information is critical for guiding further research and development of this novel compound.

Future Directions and Translational Research Perspectives Non Clinical

Exploration of Novel Biological Targets

While the primary known target of nicotinic acid and its derivatives is the G protein-coupled receptor 109A (GPR109A), also known as HCA2, future research will likely focus on identifying and characterizing other potential biological targets. nih.govresearchgate.net The diverse physiological effects of these compounds suggest that they may interact with other receptors or enzymes. For instance, research has shown that nicotinic acid can influence the prostaglandin (B15479496) system, which may be interconnected with its various effects and side effects. nih.gov Understanding these off-target interactions is crucial for a comprehensive understanding of the compound's pharmacological profile and for the development of more selective and potent analogs.

Recent studies have highlighted the anti-inflammatory effects of GPR109A activation in various contexts, including neurological diseases and pain. nih.gov GPR109A agonists have been shown to suppress the production of pro-inflammatory cytokines like IL-1β and IL-6. nih.gov Further investigation into the role of 6-(4-Methylbenzyl)nicotinic acid in modulating neuroinflammation could reveal new therapeutic applications. Additionally, the discovery that GPR109A activation can inhibit the Akt/mTOR signaling pathway in pancreatic β-cells suggests a potential role in metabolic regulation beyond lipid metabolism. nih.gov

Development of Prodrug Strategies and Delivery Systems (Conceptual)

A significant hurdle in the clinical use of nicotinic acid is its side effect profile, most notably cutaneous flushing. nih.govnih.gov Prodrug strategies offer a promising approach to mitigate these undesirable effects and improve the pharmacokinetic properties of the parent compound. nih.govnih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This can lead to a more sustained release and potentially reduce the peak plasma concentrations that are often associated with side effects.

Conceptually, various prodrug approaches could be explored for this compound. These include:

Ester Prodrugs: Esterification of the carboxylic acid group can mask the active moiety, which can then be hydrolyzed by esterases in the body to release the parent drug. researchgate.net

Amide Prodrugs: Similar to ester prodrugs, amide derivatives can be synthesized and are often more stable, providing a slower release of the active compound. nih.gov

Carrier-Mediated Delivery: Conjugating the drug to a carrier molecule, such as an amino acid or a bile acid, could facilitate targeted delivery to specific tissues or enhance absorption. nih.govmdpi.com

The development of novel delivery systems, such as nanoparticles or liposomes, could also be explored to control the release and biodistribution of this compound, further enhancing its therapeutic index.

Integration with Omics Technologies for Comprehensive Biological Understanding (Conceptual)

The application of "omics" technologies, including genomics, proteomics, and metabolomics, can provide a systems-level understanding of the biological effects of this compound. By analyzing changes in gene expression, protein levels, and metabolite profiles in response to the compound, researchers can uncover novel pathways and mechanisms of action.

For example, transcriptomic analysis could identify genes that are up- or down-regulated by the compound, providing insights into its effects on cellular processes. Proteomic studies can reveal changes in the abundance and post-translational modifications of proteins, helping to identify direct and indirect targets. Metabolomic profiling can map the metabolic perturbations caused by the compound, offering a detailed picture of its impact on cellular metabolism. The integration of these multi-omics datasets will be instrumental in building a comprehensive biological model of the compound's activity.

Potential for Agricultural and Veterinary Applications

Nicotinic acid and its derivatives have shown potential in agricultural and veterinary settings. usda.goveuropa.eueuropa.eu Research has demonstrated that certain nicotinic acid derivatives possess herbicidal properties, indicating a potential application in crop protection. google.comgoogle.comacs.org Specifically, some derivatives have exhibited excellent herbicidal activity against various weeds while being safe for crop plants. usda.govgoogle.com

In animal nutrition, niacin is recognized as an essential vitamin (Vitamin B3) and is used as a feed additive for various animal species. europa.eueuropa.eu It plays a crucial role in the metabolism of carbohydrates, lipids, and amino acids. europa.eueuropa.eu Given that this compound is a derivative of nicotinic acid, it is conceivable that it could have applications in animal health, potentially as a growth promoter or to address specific metabolic conditions in livestock. Further research is needed to explore the efficacy and safety of this specific compound in agricultural and veterinary contexts.

Collaborative Research Avenues and Interdisciplinary Approaches

The multifaceted nature of this compound's biological activities necessitates a collaborative and interdisciplinary research approach. To fully realize its therapeutic and agricultural potential, collaboration between chemists, pharmacologists, biologists, and computational scientists is essential.

Key areas for collaborative research include:

Structure-Activity Relationship (SAR) Studies: Organic chemists can synthesize a library of analogs of this compound, which can then be screened by pharmacologists to determine how structural modifications affect biological activity.

Computational Modeling and Simulation: Computational chemists and biologists can use molecular docking and dynamics simulations to predict how the compound and its analogs interact with their biological targets, guiding the design of more potent and selective molecules. mdpi.com

Translational Research: Collaboration between basic scientists and clinicians will be crucial to translate promising preclinical findings into potential clinical applications. This includes designing and conducting rigorous preclinical studies to assess the efficacy and safety of new compounds.

Agrochemical Research: Partnerships between academic researchers and agricultural companies can facilitate the development and testing of nicotinic acid derivatives for herbicidal or other agricultural applications. usda.gov

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound and related compounds.

Q & A

Q. What are the standard synthetic routes for 6-(4-Methylbenzyl)nicotinic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including functionalization of the nicotinic acid core and introduction of the 4-methylbenzyl group. For example, a common approach starts with halogenated nicotinic acid derivatives (e.g., 6-chloronicotinic acid), followed by Suzuki-Miyaura coupling with 4-methylbenzylboronic acid under palladium catalysis . Reaction variables such as catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent (e.g., DMF/H₂O), and temperature (80–100°C) significantly impact yield. Optimization studies suggest that inert atmospheres (N₂/Ar) and controlled pH (neutral to slightly basic) enhance cross-coupling efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for the nicotinic ring) .
  • HPLC-MS : For purity assessment (>98%) and detection of byproducts (e.g., unreacted starting materials) .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly for isomers formed during benzylation .

Q. What are the common functionalization strategies for modifying the 4-methylbenzyl group in this compound?

The 4-methylbenzyl moiety can undergo electrophilic substitution (e.g., nitration, halogenation) or oxidation (e.g., converting the methyl group to a carboxylic acid via KMnO₄/H₂SO₄). However, steric hindrance from the adjacent nicotinic acid group often necessitates harsh conditions, which may degrade the core structure. Alternative approaches include pre-functionalizing the benzyl group before coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

Discrepancies often arise from assay variability (e.g., cell-based vs. purified receptor assays) or divergent stereochemical outcomes during synthesis. To address this:

  • Standardize Assays : Use recombinantly expressed receptors (e.g., α7 nicotinic acetylcholine receptors) in controlled buffer systems .
  • Enantiomeric Purity Analysis : Employ chiral HPLC to isolate stereoisomers and test their activity separately .
  • Mutagenesis Studies : Map binding pockets via site-directed mutagenesis to identify critical residues influencing affinity .

Q. What strategies optimize the scalability of this compound synthesis while minimizing waste?

Large-scale production requires:

  • Catalyst Recycling : Palladium recovery via filtration or aqueous biphasic systems to reduce costs .
  • Solvent Selection : Replace high-boiling solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce reaction time (e.g., 2-hour residence time vs. 24-hour batch) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Stability studies indicate:

  • Thermal Degradation : Above 40°C, decarboxylation of the nicotinic acid group occurs, detected via TGA/DSC .
  • Photooxidation : UV exposure in solution generates quinone-like byproducts, monitored by UV-Vis spectroscopy .
  • Best Practices : Store at −20°C under inert gas (N₂) with desiccants to prevent hydrolysis .

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction at nicotinic receptors .
  • QSAR Models : Train models using datasets of nicotinic acid analogs with reported IC₅₀ values to prioritize synthesis targets .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

Methodological Considerations

Q. How should researchers design experiments to evaluate synergistic effects of this compound with other neuromodulators?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism/antagonism in cell cultures .
  • In Vivo Microdialysis : Monitor neurotransmitter release (e.g., acetylcholine, dopamine) in rodent models .
  • Dose-Response Matrix : Test multiple molar ratios (e.g., 1:1 to 1:10) to identify optimal synergies .

Q. What protocols mitigate interference from impurities during biological testing?

  • Prep-HPLC Purification : Isolate the target compound to >99% purity using C18 columns and acetonitrile/water gradients .
  • Blank Controls : Run parallel assays with synthetic byproducts (e.g., methyl esters) to rule out off-target effects .
  • LC-MS/MS Monitoring : Detect trace impurities in real-time during cell-based assays .

Data Interpretation and Validation

Q. How can contradictory results in metabolic stability studies be reconciled?

Variability often stems from:

  • Species Differences : Human liver microsomes vs. rodent hepatocytes .
  • Enzyme Inhibition : Competitive inhibition by co-administered compounds (e.g., CYP3A4 substrates). Validate via CYP profiling .
  • Sample Preparation : Ensure consistent protein precipitation methods (e.g., acetonitrile vs. methanol) to avoid matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.